molecular formula C11H19N5 B14887596 6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

Cat. No.: B14887596
M. Wt: 221.30 g/mol
InChI Key: LAAJGYQGVAHKRT-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is a heterocyclic compound that contains both a diazepane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a diazepane derivative. One common method involves the nucleophilic substitution reaction between 4-chloropyrimidine and 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with protein binding sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.

    Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.

    Fasudil: A rho kinase inhibitor with applications in cardiovascular diseases.

Uniqueness

6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is unique due to its combination of a diazepane ring and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-2-13-10-8-11(15-9-14-10)16-6-3-4-12-5-7-16/h8-9,12H,2-7H2,1H3,(H,13,14,15)

InChI Key

LAAJGYQGVAHKRT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=N1)N2CCCNCC2

Origin of Product

United States

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